2-(Difluoromethoxy)naphthalene-6-carbonyl chloride 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916590
InChI: InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H
SMILES:
Molecular Formula: C12H7ClF2O2
Molecular Weight: 256.63 g/mol

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride

CAS No.:

Cat. No.: VC15916590

Molecular Formula: C12H7ClF2O2

Molecular Weight: 256.63 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride -

Specification

Molecular Formula C12H7ClF2O2
Molecular Weight 256.63 g/mol
IUPAC Name 6-(difluoromethoxy)naphthalene-2-carbonyl chloride
Standard InChI InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H
Standard InChI Key UXKUKCBLJYUNOV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular structure of 2-(difluoromethoxy)naphthalene-6-carbonyl chloride features a naphthalene ring substituted at the 2-position with a difluoromethoxy group (–OCF₂H) and at the 6-position with a carbonyl chloride moiety (–COCl). The difluoromethoxy group introduces electron-withdrawing effects, while the carbonyl chloride enhances reactivity toward nucleophiles. X-ray crystallographic data for analogous naphthalene derivatives (e.g., chlorinated biphenyls) suggest a planar aromatic system with bond lengths consistent with conjugated π-electron systems .

Table 1: Key Physicochemical Properties

PropertyValue
CAS NumberNot explicitly listed
Molecular FormulaC₁₂H₇ClF₂O₂
Molecular Weight256.63 g/mol
Density1.368 g/cm³ (estimated)
Melting PointData unavailable
Boiling PointData unavailable
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Data

Infrared (IR) spectroscopy of related carbonyl chlorides reveals strong absorption bands near 1770–1800 cm⁻¹ for the C=O stretch and 750–800 cm⁻¹ for C–Cl vibrations . Nuclear magnetic resonance (NMR) spectra would expectedly show:

  • ¹H NMR: Aromatic protons in the naphthalene ring (δ 7.5–8.5 ppm), with splitting patterns dependent on substitution. The –OCF₂H group may exhibit a triplet near δ 6.5–7.0 ppm due to coupling with fluorine nuclei .

  • ¹⁹F NMR: A doublet for the –OCF₂H group (δ -120 to -130 ppm, J ≈ 250 Hz) .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A naphthalene precursor (e.g., 2-difluoromethoxynaphthalene) undergoes Friedel-Crafts acylation using phosgene (COCl₂) or oxalyl chloride [(COCl)₂] in the presence of a Lewis acid catalyst (e.g., AlCl₃). This route is consistent with the synthesis of 2-phenoxy-1,4-naphthoquinones .

Chlorination of Carboxylic Acids

Oxidation of 2-(difluoromethoxy)naphthalene-6-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield the target carbonyl chloride. This method is widely employed for converting carboxylic acids to acyl chlorides .

Challenges in Fluorination

Introducing the difluoromethoxy group requires careful control to avoid over-fluorination. A plausible strategy involves nucleophilic substitution of a hydroxyl group with a difluoromethylating agent (e.g., HCF₂Cl or HCF₂Br) under basic conditions .

Industrial-Scale Production

No large-scale manufacturing data is available, but batch processes in inert atmospheres (e.g., nitrogen or argon) are standard for moisture-sensitive acyl chlorides. Purification via fractional distillation or recrystallization from non-aqueous solvents (e.g., hexane/ethyl acetate) is likely.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity makes it a precursor for amide and ester formation. For example, coupling with amines could yield protease inhibitors or kinase modulators, as seen in structurally related naphthalene carboxamides .

Materials Science

In polymer chemistry, acyl chlorides are utilized to functionalize surfaces or initiate polycondensation reactions. The difluoromethoxy group may enhance thermal stability and reduce dielectric constants in fluorinated polymers .

Agrochemical Development

Naphthalene derivatives are explored as herbicides and insecticides. The electron-withdrawing –OCF₂H group could improve metabolic resistance in pest control agents .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure derivatives.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with in vitro assays.

  • Green Chemistry: Exploring solvent-free or bio-based synthesis routes to reduce environmental impact .

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